molecular formula C9H7BrF4 B1406384 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide CAS No. 1706438-74-5

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide

Cat. No. B1406384
CAS RN: 1706438-74-5
M. Wt: 271.05 g/mol
InChI Key: BETXYBHZGPMWQD-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 1706438-74-5 . It has a molecular weight of 271.05 . The IUPAC name for this compound is 1-(bromomethyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzene . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide is 1S/C9H7BrF4/c1-5-2-6(4-10)8(11)7(3-5)9(12,13)14/h2-3H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide is a solid at ambient temperature . It has a molecular weight of 271.05 .

Scientific Research Applications

Pharmaceutical Drug Synthesis

The trifluoromethyl group in this compound is particularly significant in pharmaceutical chemistry. It’s known that the incorporation of fluorine atoms into organic molecules can greatly affect their biological activity, stability, and membrane permeability. This compound can be used to introduce the trifluoromethyl group into potential drug candidates, enhancing their pharmacokinetic properties .

Agrochemical Development

In the development of agrochemicals, such as pesticides and herbicides, the trifluoromethyl group is valued for its ability to improve the bioactivity and durability of these compounds. The benzylic bromide moiety of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide can be utilized in the synthesis of novel agrochemicals with enhanced efficacy .

Material Science

In material science, this compound can be used to synthesize polymers and small molecules that contain fluorinated aromatic structures. These materials often exhibit unique properties such as high thermal stability and resistance to solvents and chemicals .

Catalysis

Catalysts containing fluorinated aromatic groups can exhibit increased activity and selectivity. The compound can serve as a precursor for the synthesis of such catalysts, potentially improving the efficiency of various chemical reactions .

Organic Synthesis

This compound is a valuable building block in organic synthesis. It can undergo nucleophilic substitution reactions to create a wide array of derivatives. These reactions can be leveraged to construct complex molecules for research and development purposes .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide can be used as standards or reagents in various analytical techniques, aiding in the quantification and identification of substances .

Medicinal Chemistry Research

In medicinal chemistry, the introduction of fluorine atoms can dramatically alter the medicinal properties of a compound. Researchers can use this compound to synthesize fluorinated analogs of medicinal agents, studying their effects on potency, selectivity, and metabolism .

Environmental Chemistry

Fluorinated compounds are often studied for their environmental impact due to their persistence and bioaccumulation potential. This compound can be used in the synthesis of fluorinated compounds for environmental studies, helping to understand and mitigate their effects on ecosystems .

properties

IUPAC Name

1-(bromomethyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c1-5-2-6(4-10)8(11)7(3-5)9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETXYBHZGPMWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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